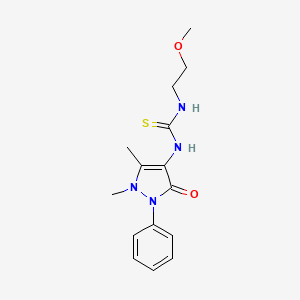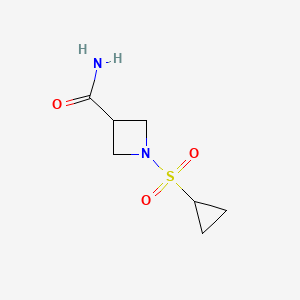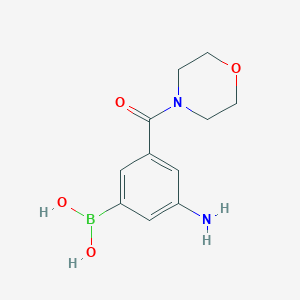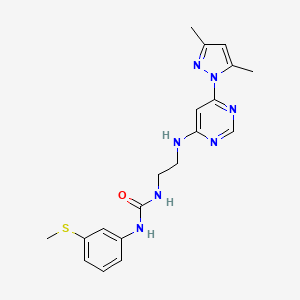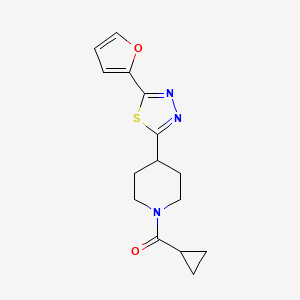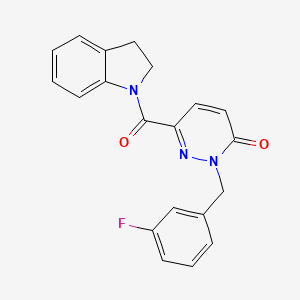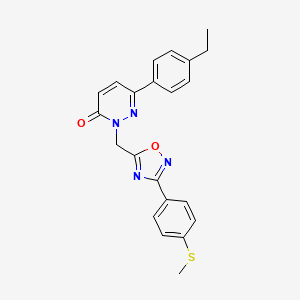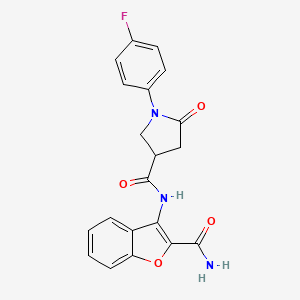
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Scientific Research Applications
Novel Met Kinase Inhibition
The compound's structure is similar to those used in the development of potent and selective Met kinase inhibitors. These inhibitors, like BMS-777607, show potential in tumor stasis in certain human gastric carcinoma models and have advanced into clinical trials (Schroeder et al., 2009).
Role in Orexin Receptor Antagonism
Closely related compounds have been evaluated in the context of orexin receptor antagonism, which is significant in compulsive food consumption and binge eating disorders. Selective antagonism at these receptors could offer new treatments for such eating disorders (Piccoli et al., 2012).
Tuberculosis Treatment
Compounds with a similar structure have shown promise as Mycobacterium tuberculosis GyrB inhibitors, presenting potential avenues for tuberculosis treatment. For example, certain thiazole-aminopiperidine analogues have demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Benzofuran-7-carboxamide derivatives, closely related to the compound , have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair. This suggests potential applications in cancer treatment (Lee et al., 2012).
Antimicrobial Properties
Research into similar compounds has revealed potential antimicrobial applications. For instance, certain benzofuran derivatives have demonstrated antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Talupur et al., 2021).
Electrochromic Materials Development
Analogous compounds have been used in the synthesis of electroactive polyamides with pendent carbazole groups. These materials exhibit significant electrochromic properties, suggesting applications in smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity
Similarly structured compounds have shown efficacy as diuretics, indicating potential use in treating conditions like hypertension or edema (Yar & Ansari, 2009).
Cytotoxic Effects in Cancer Research
Carboxamide derivatives with structural similarity have been studied for their cytotoxic effects, particularly against certain cancer cell lines. This suggests potential for developing new anticancer therapies (Kelly et al., 2007).
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISRTXYCLGUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)


![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)
